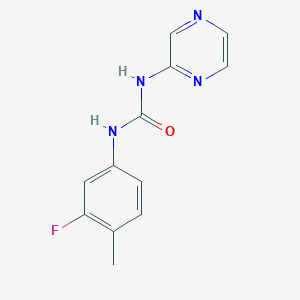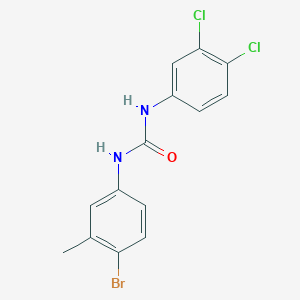![molecular formula C29H30N4O B4284582 4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4284582.png)
4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline
描述
4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is also known as EBPQ or TAK-779 and is a selective antagonist of the chemokine receptor CCR5.
作用机制
The mechanism of action of EBPQ involves its ability to selectively block the CCR5 receptor. CCR5 is a chemokine receptor that is expressed on the surface of various types of cells, including immune cells and cancer cells. When CCR5 is activated by its ligands, it triggers a signaling pathway that leads to various cellular responses, including migration, invasion, and proliferation. By blocking the CCR5 receptor, EBPQ inhibits these cellular responses, thereby preventing the entry of HIV into human cells and inhibiting the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
EBPQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that EBPQ inhibits the entry of HIV into human cells by blocking the CCR5 receptor. EBPQ has also been shown to inhibit the migration and invasion of cancer cells by blocking the CCR5 receptor. In vivo studies have shown that EBPQ has anti-inflammatory effects and can reduce the severity of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of EBPQ is its selectivity for the CCR5 receptor. This makes it a valuable tool for studying the role of CCR5 in various biological processes. However, one of the limitations of EBPQ is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, EBPQ has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of EBPQ. One potential direction is the development of novel anti-HIV drugs based on EBPQ. Another potential direction is the development of novel anti-cancer drugs based on EBPQ. Additionally, further studies are needed to elucidate the precise mechanisms of action of EBPQ and to identify potential side effects and limitations of its use. Finally, there is a need for the development of new methods for the synthesis and purification of EBPQ, which can improve its yield and purity.
科学研究应用
EBPQ has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EBPQ is in the field of HIV/AIDS research. CCR5 is a co-receptor for the HIV virus, and EBPQ has been shown to inhibit the entry of HIV into human cells by blocking the CCR5 receptor. This makes EBPQ a potential candidate for the development of novel anti-HIV drugs.
EBPQ has also been studied for its potential applications in the field of cancer research. CCR5 is overexpressed in various types of cancer, and EBPQ has been shown to inhibit the migration and invasion of cancer cells by blocking the CCR5 receptor. This makes EBPQ a potential candidate for the development of novel anti-cancer drugs.
属性
IUPAC Name |
[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(6-methyl-2-pyridin-2-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O/c1-3-22-8-10-23(11-9-22)20-32-14-16-33(17-15-32)29(34)25-19-28(27-6-4-5-13-30-27)31-26-12-7-21(2)18-24(25)26/h4-13,18-19H,3,14-17,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWZPVWQERTCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)C)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4,6-dimethyl-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4284499.png)

![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284513.png)
![N-[1-(4-methylphenyl)ethyl]-N'-propylurea](/img/structure/B4284514.png)
![N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284515.png)
![N-(4-bromo-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284523.png)


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4284543.png)
![N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4284550.png)
![N'-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4284564.png)
![N'-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4284571.png)
![N'-(5-bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3,5-dihydroxybenzohydrazide](/img/structure/B4284580.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-7,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B4284596.png)